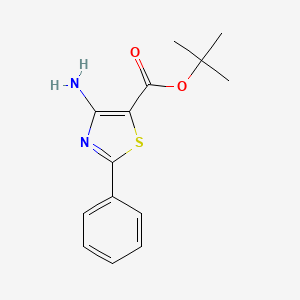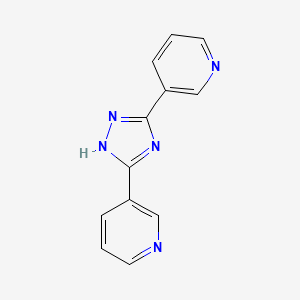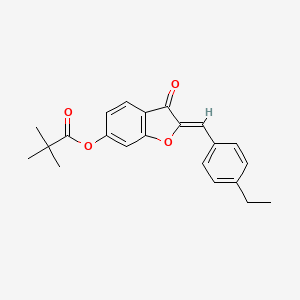
4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester typically involves the reaction of 2-phenylthiazole-5-carboxylic acid with t-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Thiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester involves its interaction with specific molecular targets. For example, thiazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-Amino-2-phenyl-thiazole-5-carboxylic Acid t-butyl Ester include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)10-11(15)16-12(19-10)9-7-5-4-6-8-9/h4-8H,15H2,1-3H3 |
InChI Key |
LBNQFSYXEYOIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12220251.png)
![2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220261.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12220275.png)

![1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12220279.png)

![6'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B12220287.png)
![2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide](/img/structure/B12220290.png)
![methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate](/img/structure/B12220295.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12220315.png)
![N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B12220323.png)

![6-imino-11-methyl-N-(2-methylpropyl)-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12220342.png)
